molecular formula C13H11N3O2S B1416594 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-60-6

7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1416594
CAS RN: 941868-60-6
M. Wt: 273.31 g/mol
InChI Key: FEFQMQTWRHXCPW-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyridazine compounds are a class of heterocyclic compounds that contain a thiazole ring fused with a pyridazine ring . These compounds are known for their electron-deficient nature, high oxidative stability, and rigid planar structure, which enables efficient intermolecular π–π overlap . They have been used in the design of conjugated microporous polymers (CMPs), which are multifaceted photocatalysts .


Synthesis Analysis

While specific synthesis methods for your compound are not available, thiazolo[5,4-d]pyridazine compounds can be synthesized through various methods. For instance, CMPs linked by the electron-deficient thiazolo[5,4-d]thiazole were designed by extending the donor from benzene to pyrene to broaden the visible light activity .


Molecular Structure Analysis

The thiazolo[5,4-d]pyridazine moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This structure allows these compounds to have broad absorption of visible light and higher efficiency of charge transfer .


Chemical Reactions Analysis

Thiazolo[5,4-d]pyridazine compounds have been used in green light-driven selective aerobic oxidation of amines . They have shown remarkable photocatalytic performance in converting a wealth of primary and secondary amines to corresponding imines with molecular oxygen .

Scientific Research Applications

Electroluminescent Devices

Thiazolo[4,5-d]pyridazinone derivatives exhibit excellent electronic structures with energy gaps typically in the range of 2.5–3.0 eV, which is conducive to electroluminescent (EL) applications. Their appropriate thermal stability and valuable photophysical properties make them suitable for use in EL devices. These compounds can serve as host materials for yellowish-green and yellow-green emissions, which is quite unique for organic-small molecules, demonstrating their potential in the development of novel, low-weight, and fully organic dopants for EL devices .

Organic Semiconductors

The thiazolo[4,5-d]pyridazinone core is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap. This makes it a promising building block in the synthesis of semiconductors for plastic electronics. The parent thiazolo[4,5-d]pyridazinone moiety already possesses appealing features towards applications in organic electronics, particularly in the field of organic photovoltaics .

Synthetic Chemistry

In synthetic chemistry, thiazolo[4,5-d]pyridazinone compounds are used as intermediates in the preparation of various thiazolopyridine and tetrahydrothiazolopyridine derivatives. These derivatives have a range of applications, including the development of new pharmaceuticals and agrochemicals .

Optoelectronic Materials

Due to their excellent electronic structures and thermal stability, thiazolo[4,5-d]pyridazinone compounds are valuable for applications in optoelectronic materials. They can be used in the design and synthesis of materials for light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific electronic and photophysical properties .

Material Science

Thiazolo[4,5-d]pyridazinone-based materials are of interest in material science due to their rigid planar structure and electron-deficient nature. They are explored for their potential in creating new materials with enhanced properties for various applications, including flexible electronics and sensors .

properties

IUPAC Name

7-(4-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-14-11-12(19-7)10(15-16-13(11)17)8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFQMQTWRHXCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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